molecular formula C17H19ClN2O3 B2621937 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351641-41-2

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No. B2621937
CAS RN: 1351641-41-2
M. Wt: 334.8
InChI Key: MWPHOOHEKADWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea, also known as CHU-1, is a synthetic compound that has been studied for its potential use in medical research. This compound has shown promise in the treatment of various diseases and conditions, including cancer, diabetes, and inflammation. In

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have antioxidant properties and to modulate the expression of certain genes involved in cell growth and survival. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have an effect on glucose metabolism, which may contribute to its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is its relatively low toxicity, which makes it a promising candidate for further study. Additionally, its synthetic nature allows for easy optimization of its properties and synthesis method. However, one limitation of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is its limited solubility, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further study is needed to fully understand the mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea and its potential use in the treatment of other diseases and conditions, such as diabetes and inflammation. Finally, the optimization of the synthesis method and properties of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea may lead to the development of more potent and effective compounds for medical research.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 3-(2-hydroxy-3-phenylpropyl)isocyanate. The resulting product is then treated with hydrochloric acid to yield 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea. This synthesis method has been optimized to produce high yields of pure 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been studied for its potential use in medical research, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been studied for its potential use in the treatment of diabetes and inflammation.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-23-16-8-7-13(18)10-15(16)20-17(22)19-11-14(21)9-12-5-3-2-4-6-12/h2-8,10,14,21H,9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPHOOHEKADWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

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